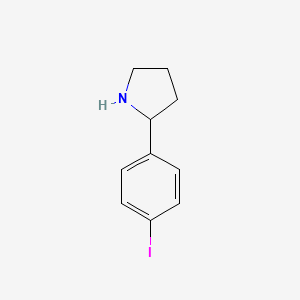

2-(4-Iodophenyl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Scaffolds in Organic Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and organic synthesis. tandfonline.comfrontiersin.org Its non-planar, saturated structure provides a three-dimensional framework that is highly sought after in drug design. researchgate.netnih.govnih.gov This three-dimensionality allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. researchgate.netnih.govnih.gov

The pyrrolidine scaffold is a versatile building block found in a wide array of biologically active natural products and synthetic compounds. tandfonline.comfrontiersin.org Its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. tandfonline.comfrontiersin.org The presence of stereogenic centers in the pyrrolidine ring also allows for the creation of various stereoisomers, each potentially having a distinct biological profile. researchgate.netnih.govnih.gov This stereochemical diversity is a powerful tool for medicinal chemists in the optimization of lead compounds. researchgate.netnih.govnih.gov

Role of Halogenated Phenyl Moieties in Molecular Design

The incorporation of halogen atoms, such as iodine, onto a phenyl ring is a widely used strategy in molecular design, particularly in medicinal chemistry. nih.govresearchgate.net Halogenation can significantly influence a molecule's physicochemical properties, including its lipophilicity, which can improve membrane permeability and oral absorption. nih.gov The introduction of an iodine atom to the phenyl ring, creating an iodophenyl group, can lead to several advantageous effects.

The iodine atom is the largest and most polarizable of the stable halogens, which allows it to participate in so-called "halogen bonding." acs.org This is a non-covalent interaction where the electropositive region on the halogen atom interacts with a Lewis base, contributing to the stability of ligand-target complexes. acs.org Furthermore, aryl halides, including iodophenyl groups, are highly versatile synthetic intermediates. researchgate.netenamine.netwikipedia.org The carbon-iodine bond is relatively weak, making it an excellent leaving group in various cross-coupling reactions, such as Suzuki and Sonogashira couplings. This reactivity allows for the facile introduction of a wide range of substituents, enabling the rapid generation of diverse molecular libraries for screening and optimization.

Research Trajectories for 2-(4-Iodophenyl)pyrrolidine

The unique combination of the pyrrolidine scaffold and the iodophenyl moiety in 2-(4-Iodophenyl)pyrrolidine makes it a valuable starting material and a key intermediate in several areas of chemical research. Its primary application lies in the synthesis of more complex molecules with potential therapeutic applications.

Research efforts are focused on utilizing the reactivity of the iodophenyl group for the construction of novel chemical entities. rti.org The ability to perform cross-coupling reactions at the 4-position of the phenyl ring allows for the exploration of a vast chemical space. For instance, by coupling different aromatic or heterocyclic groups to the iodophenyl core, researchers can systematically investigate the structure-activity relationships of new compound series.

Furthermore, the pyrrolidine nitrogen can be functionalized to introduce additional diversity and modulate the properties of the final compounds. The stereochemistry of the pyrrolidine ring is another critical aspect, with studies often focusing on the synthesis and evaluation of specific enantiomers, such as (R)-2-(4-Iodophenyl)pyrrolidine and (S)-2-(4-Iodophenyl)pyrrolidine, to understand their differential interactions with biological targets. chemsrc.comaccelachem.com The crystal structure of derivatives of 2-(4-iodophenyl)pyrrolidine has been studied to understand their three-dimensional conformations. researchgate.net

The compound also serves as a valuable tool in the development of radiolabeled ligands for imaging studies. The iodine atom can be replaced with a radioactive isotope, such as iodine-125, to create probes for techniques like Single Photon Emission Computed Tomography (SPECT), which are used to visualize and study biological processes in vivo. rti.org

Chemical and Physical Properties of 2-(4-Iodophenyl)pyrrolidine

| Property | Value | Source |

| Molecular Formula | C10H12IN | nih.gov |

| Molecular Weight | 273.11 g/mol | nih.gov |

| IUPAC Name | 2-(4-iodophenyl)pyrrolidine | nih.gov |

| CAS Number | 383127-21-7 | nih.gov |

| Canonical SMILES | C1CC(NC1)C2=CC=C(C=C2)I | nih.gov |

| InChI Key | RJUPNYAFIYEVMY-UHFFFAOYSA-N | nih.gov |

| Appearance | Powder | americanelements.com |

| XLogP3-AA | 2.5 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-iodophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12IN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUPNYAFIYEVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 2 4 Iodophenyl Pyrrolidine and Its Derivatives

Direct Synthesis Approaches to the Pyrrolidine (B122466) Core

These methods focus on the formation of the five-membered nitrogen-containing ring as a key step.

A common and versatile method for forming the pyrrolidine ring is through the cyclization of linear precursors. mdpi.com

Intramolecular Cyclization of Amines: Palladium-catalyzed intramolecular carboamination of γ-(N-arylamino)alkenes provides a direct route to N-aryl-2-substituted pyrrolidines. nih.gov This method involves the cyclization of an amine onto an alkene tether, often with high diastereoselectivity. nih.gov Similarly, γ-amino alcohols can undergo cyclization under acidic or basic conditions to yield the pyrrolidine scaffold. mdpi.com

Reductive Amination: The condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction, is a classical approach to pyrrolidine synthesis. mdpi.com

Radical Cyclization: Aza-5-hexenyl radicals can undergo rapid and almost exclusively exo-cyclization to form the pyrrolidine ring. These reactions are tolerant of many functional groups and are often high-yielding, though stereocontrol can be a challenge. diva-portal.org

Electroreductive Cyclization: An electrochemical approach involves the cyclization of an imine with a terminal dihaloalkane. This method has been successfully applied to the synthesis of pyrrolidine derivatives in a flow microreactor, offering an efficient and greener alternative to traditional methods that may use toxic reagents. beilstein-journals.org

Conjugate addition, or Michael addition, provides another powerful tool for constructing the pyrrolidine ring. These reactions typically involve the addition of a nitrogen nucleophile to an activated alkene.

An important strategy involves the enantioselective conjugate addition of α-substituted malonates to aromatic nitroalkenes. acs.orgnih.gov This reaction establishes a stereocenter at the carbon bearing the aromatic group. Subsequent reduction of the nitro group followed by a diastereoselective cyclization yields highly functionalized pyrrolidinones. acs.orgnih.gov These pyrrolidinones can then be further transformed into the desired pyrrolidine.

Another approach is the asymmetric conjugate addition of lithiated N-Boc allylic or benzylic amines to nitroalkenes. acs.org These reactions can produce highly enantioenriched products that serve as versatile chiral building blocks for the synthesis of substituted pyrrolidines. acs.org

Introduction and Functionalization of the 4-Iodophenyl Moiety

These methods typically start with a pre-formed pyrrolidine ring, often 2-phenylpyrrolidine (B85683), and then introduce the iodine atom at the para-position of the phenyl group. Alternatively, the 4-iodophenyl group is constructed as part of the final steps of the synthesis.

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between aryl groups. wikipedia.org This reaction can be employed to construct the 2-(4-iodophenyl)pyrrolidine scaffold. A practical two-step route involves a Suzuki-Miyaura cross-coupling followed by an enantioselective copper-catalyzed intramolecular hydroamination. nih.gov This approach allows for the synthesis of a diverse array of α-arylpyrrolidines with high enantiomeric purity. nih.gov

The reaction typically couples an organoboron species, such as a boronic acid or ester, with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov For synthesizing the target compound, this could involve coupling a 2-pyrrolidinylboronic ester with 1,4-diiodobenzene (B128391) or coupling 4-iodophenylboronic acid with a 2-halopyrrolidine derivative. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and stereospecificity. whiterose.ac.uk

For applications in medical imaging, such as Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), radiolabeled analogs of 2-(4-iodophenyl)pyrrolidine are required. Radioiododestannylation is a common and efficient method for introducing radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I) onto an aromatic ring. rti.org

This process involves the synthesis of a trialkyltin precursor, such as 2-(4-trimethylstannylphenyl)pyrrolidine. This precursor is then reacted with a source of radioactive iodide, such as sodium [¹²⁵I]iodide, in the presence of an oxidizing agent. rti.org The tin group is replaced by the radioactive iodine atom, typically providing the desired radiolabeled compound in high radiochemical yield and purity. rti.orgnih.gov

Direct iodination of the aromatic ring of 2-phenylpyrrolidine is a straightforward approach to introduce the iodine atom. This is an electrophilic aromatic substitution reaction where an iodinating agent acts as the electrophile.

A variety of reagents can be used for this purpose, including:

N-Iodosuccinimide (NIS): Often used with a catalytic amount of an acid like trifluoroacetic acid, NIS is an effective reagent for the iodination of electron-rich aromatic compounds. organic-chemistry.org

Iodine and an Oxidizing Agent: A mixture of molecular iodine (I₂) with an oxidizing agent can generate a more potent electrophilic iodine species. mdpi.com Common oxidizing systems include nitric acid, hydrogen peroxide, or potassium iodate (B108269) with potassium iodide in the presence of acid. mdma.chbabafaridgroup.edu.in These methods are often efficient and use inexpensive reagents. mdma.chresearchgate.net

The regioselectivity of the iodination is directed by the activating pyrrolidine substituent, favoring substitution at the ortho- and para-positions. Due to steric hindrance from the pyrrolidine ring, the para-product, 2-(4-iodophenyl)pyrrolidine, is typically the major product.

Derivatization and Functional Group Interconversions on the 2-(4-Iodophenyl)pyrrolidine Skeleton

The 2-(4-iodophenyl)pyrrolidine scaffold is a valuable platform for further chemical modification. Its structure offers multiple sites for derivatization, including the pyrrolidine nitrogen, the phenyl ring, and any appended functional groups.

The nitrogen atom of the pyrrolidine ring is a secondary amine, which confers basicity and nucleophilicity to the scaffold. nih.govwikipedia.org This inherent reactivity makes it a primary site for substitution and derivatization. nih.gov

A common strategy involves the N-alkylation or N-arylation of the pyrrolidine ring. For instance, α-bromoketones can be reacted with pyrrolidine at room temperature to yield N-substituted products. nih.govdrugs.ie This reaction proceeds via nucleophilic substitution, where the pyrrolidine nitrogen attacks the electrophilic carbon bearing the bromine atom. Another example is the nucleophilic aromatic substitution (SNAr) reaction between pyrrolidine and activated aromatic systems like 2,4-difluoronitrobenzene (B147775). acs.org The nucleophilic pyrrolidine nitrogen can also attack carbonyl groups, initiating ring-forming cascades or skeletal transformations. nih.gov

To manage reactivity, the nitrogen is often protected, commonly with a tert-butyloxycarbonyl (Boc) group. Commercially available Boc-protected trans-4-hydroxy-L-proline is a frequent starting material for complex pyrrolidine derivatives. mdpi.com The Boc group can be removed later in the synthetic sequence, for example, using trifluoroacetic acid, to allow for further functionalization at the nitrogen position. mdpi.com

A summary of representative reactions at the pyrrolidine nitrogen is presented below.

| Reaction Type | Reagents | Product Type | Reference |

| N-Alkylation | α-Bromoketones | N-Alkylpyrrolidines | nih.gov, drugs.ie |

| Nucleophilic Attack | Dicarbonyl Compounds | Polycyclic Nucleosides | nih.gov |

| Nucleophilic Aromatic Substitution | 2,4-Difluoronitrobenzene | N-Arylpyrrolidines | acs.org |

| Boc-Protection/Deprotection | Boc-L-proline / Trifluoroacetic acid | Protected/Free Amine | mdpi.com, mdpi.com |

The iodo-substituted phenyl ring is a key feature, providing a reactive handle for various transformations, most notably metal-catalyzed cross-coupling reactions. The iodine atom facilitates these reactions, making it a valuable synthon in synthetic chemistry.

Cross-Coupling Reactions: The iodine atom on the phenyl ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions. Sonogashira coupling of a 2-(4-iodophenyl)pyrrolidine derivative with an alkyne (e.g., propyne) can be used to introduce new carbon-carbon bonds. nih.govdrugs.ie Similarly, Stille coupling with stannylated heterocycles allows for the attachment of various aromatic and heteroaromatic moieties to the phenyl ring. nih.govdrugs.ie

Knoevenagel Condensation of Precursors: The Knoevenagel condensation is a powerful C-C bond-forming reaction involving the condensation of a carbonyl compound with an active methylene (B1212753) compound, typically catalyzed by a weak base like an amine. wikipedia.org This reaction can be employed in the synthesis of precursors to the 2-(4-iodophenyl)pyrrolidine scaffold. For example, research has shown the successful condensation of 4-iodooxindole with an aldehyde precursor to yield a (Z)-alkylidene indolinone as the sole product, demonstrating the utility of this reaction with iodine-containing aromatic systems. sci-hub.se The reaction is a nucleophilic addition followed by a dehydration step, often resulting in an α,β-unsaturated ketone. wikipedia.orgsci-hub.se The Doebner modification of this reaction uses pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, which often leads to subsequent decarboxylation. wikipedia.org

Pyrrolidine-based scaffolds are often synthesized with or modified to contain carbonyl or carboxyl groups, which serve as versatile intermediates for further derivatization.

For example, a synthetic route starting with Boc-L-proline can lead to the formation of a 1-(tert-butyl) 2-(2-(4-iodophenyl)-2-oxoethyl) pyrrolidine-1,2-dicarboxylate intermediate. mdpi.com This dicarboxylate can then undergo further reactions, such as condensation with ammonium (B1175870) acetate (B1210297) to form an imidazole (B134444) ring, showcasing a transformation of a carboxyl-derived group. mdpi.com Other transformations include the reduction of a carbonyl group on the scaffold to a hydroxyl group. nih.gov More advanced skeletal editing techniques can even achieve the formal replacement of a carbonyl group with a metal atom, such as nickel, creating a stable organonickel reagent that can be transformed into various N-heterocycles. rsc.org

Chemo- and Regioselectivity in Synthetic Routes

Achieving chemo- and regioselectivity is critical in the synthesis of complex molecules like 2-(4-iodophenyl)pyrrolidine derivatives to avoid the formation of unwanted isomers and byproducts.

Chemoselectivity refers to the preferential reaction of one functional group over another. In pyrrolidine synthesis, this can be influenced by the electronic nature of substituents. For instance, in a domino reaction involving 2-aryl-pyrrolidines, substrates with electron-withdrawing groups on the phenyl ring produced the desired products in good yields, whereas those with electron-donating groups resulted in very low yields, highlighting a strong chemoselective effect. nih.gov Metal-free reduction of aromatic nitro compounds using B₂pin₂ and KOtBu shows excellent chemoselectivity, tolerating various other reducible functional groups. organic-chemistry.org

Regioselectivity is the control of which position a reaction occurs on a molecule. The synthesis of substituted pyrrolidines often relies on highly regioselective methods. A notable example is the catalyst-tuned hydroalkylation of 3-pyrrolines. By selecting either a cobalt or a nickel catalyst, it is possible to achieve divergent regioselectivity, yielding either C2-alkylated or C3-alkylated pyrrolidines, respectively. organic-chemistry.org Similarly, the [3+2] cycloaddition (Huisgen reaction) between substituted isatins, α-amino acids, and nitroethenes can proceed in a highly regio- and chemo-selective manner to produce spiro[pyrrolidine-2,3′-oxindoles]. mdpi.com The indium(III) chloride-mediated synthesis of 4-vinylpyrrolidine from N-tethered alkyne-alkenol is also reported to be highly stereo- and regioselective. acs.org

Optimization of Reaction Conditions for Synthesis (e.g., Design of Experiments)

To develop efficient and robust synthetic protocols, optimization of reaction conditions is essential. This can be done through traditional one-variable-at-a-time screening or more advanced statistical methods like Design of Experiments (DoE). rsc.org

A traditional approach involves systematically evaluating different parameters. For example, in a domino reaction to synthesize pyrrolo[2,1-a]isoquinolines, researchers optimized conditions by screening various solvents, catalysts, temperatures, and reaction times to achieve the highest isolated yield (86%). nih.gov

Table 1: Optimization of a Domino Reaction nih.gov

| Entry | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CuCl/TEMPO/[RuCl₂(p-cymene)]₂ | Dioxane | 100 | 18 | 86 |

| 2 | CuCl/TEMPO/[RuCl₂(p-cymene)]₂ | Toluene | 100 | 18 | 55 |

| 3 | CuCl/TEMPO/[RuCl₂(p-cymene)]₂ | DMF | 100 | 18 | <10 |

| 4 | None | Dioxane | 100 | 18 | 0 |

Design of Experiments (DoE) is a powerful statistical tool that allows for the simultaneous variation of multiple factors to efficiently map the reaction space and identify optimal conditions. rsc.org This method was applied to a multistep SNAr reaction of 2,4-difluoronitrobenzene with pyrrolidine. acs.org A face-centered central composite (CCF) design was used to study the effects of residence time (0.5–3.5 min), temperature (30–70 °C), and equivalents of pyrrolidine (2–10) on the yield of the desired ortho-substituted product. acs.org The analysis revealed that higher temperature, longer residence times, and more equivalents of pyrrolidine led to the highest product yield (93%), but also increased the formation of an impurity. acs.org This detailed understanding allows chemists to make informed decisions and balance competing outcomes.

Iii. Stereochemical Aspects and Asymmetric Synthesis of 2 4 Iodophenyl Pyrrolidine Analogs

Chiral Synthesis of Pyrrolidine (B122466) Derivatives

The creation of enantiomerically pure pyrrolidine derivatives is achieved through several strategic approaches, each designed to control the formation of the chiral center. These strategies range from separating racemic mixtures to directing the stereochemical outcome of the ring-forming reactions.

Kinetic resolution is a prominent strategy for separating racemic mixtures of pyrrolidines. rsc.org This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantiomerically enriched starting material from the product. rsc.org

One common approach is enzymatic kinetic resolution. For instance, ω-transaminases have been employed to resolve racemic amines. In one study, a ω-transaminase from Alcaligenes denitrificans was used to resolve 3-amino-N-Boc-pyrrolidine, achieving excellent enantioselectivity for the remaining starting material. rsc.org Lipases, such as Amano lipase (B570770) P and PS-IM, are also effective for resolving racemic 3-hydroxy-pyrrolidines through enantioselective acetylation. rsc.org

Classical resolution using chiral resolving agents is another established method. For example, (±)-2-tropinone, a bicyclic analog of pyrrolidine, can be resolved using L-tartaric acid to obtain the desired enantiomer. nih.gov

| Racemic Substrate | Resolution Method | Chiral Agent/Catalyst | Outcome | Reference |

|---|---|---|---|---|

| 3-amino-N-Boc-pyrrolidine | Enzymatic Kinetic Resolution | ω-transaminase (Ade-TA) | Excellent enantioselectivity for remaining starting material. | rsc.org |

| (±)-3-hydroxy-pyrrolidine | Enzymatic Kinetic Resolution (Acetylation) | Amano Lipase P | Excellent enantioselectivity for both acetylated product and remaining starting material. | rsc.org |

| (±)-2-tropinone | Classical Resolution | L-tartaric acid | Separation of enantiomers. | nih.gov |

Asymmetric induction involves the use of a chiral auxiliary or catalyst to influence the stereochemical outcome of a reaction. Several methods have been developed for the asymmetric construction of the 2-arylpyrrolidine ring.

One notable method is the enantioselective reductive cyclization of γ-chloro N-(tert-butanesulfinyl)ketimines. This approach leads to the synthesis of both (S)- and (R)-2-arylpyrrolidines with excellent enantiomeric excess (ee >99%). rsc.org Another powerful technique is the iridium-catalyzed intramolecular reductive amination of tert-butyl (4-oxo-4-arylbutyl)carbamate substrates, which produces a range of chiral 2-substituted arylpyrrolidines in high yields and enantioselectivities (up to 98% yield and 92% ee). thieme-connect.com

Furthermore, asymmetric deprotonation of benzylamines using n-BuLi and the chiral ligand (–)-sparteine, followed by reaction with an appropriate electrophile and subsequent cyclization, can yield aryl-substituted pyrrolidines with high enantioselectivity. thieme-connect.com The use of chiral auxiliaries attached to the pyrrolidine nitrogen has also been explored to control the stereochemistry of radical reactions at the 2-position. rsc.org The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides represents a highly convergent and stereoselective approach to constructing the pyrrolidine ring, with the potential to form four new contiguous stereocenters. mappingignorance.orgnih.govacs.org

| Method | Catalyst/Auxiliary | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Intramolecular Reductive Amination | Iridium/Chiral Ferrocene Ligand | tert-butyl (4-oxo-4-arylbutyl)carbamate | One-pot synthesis, up to 92% ee. | thieme-connect.com |

| Reductive Cyclization | Chiral N-(tert-butanesulfinyl) auxiliary | γ-chloro N-(tert-butanesulfinyl)ketimines | Access to both (R) and (S) enantiomers, >99% ee. | rsc.org |

| Cationic Cyclization | (–)-sparteine | Homoallylic amines | High enantioselectivity (e.g., 94:6 er). | thieme-connect.com |

| 1,3-Dipolar Cycloaddition | Chiral Metal Catalysts (Cu(I), Ag(I)) | Azomethine ylides and alkenes | Highly stereo- and regioselective. | mappingignorance.org |

The chiral pool synthesis approach utilizes readily available, enantiomerically pure natural products as starting materials. youtube.com Amino acids, sugars, and alkaloids are common precursors. For example, L-phenylalanine has been used as a chiral starting material for the synthesis of substituted pyrrolidines. researchgate.net In a different context, the natural alkaloid (-)-cocaine has served as a starting point for the enantioselective synthesis of bicyclic pyrrolidine derivatives. nih.gov This strategy leverages the existing stereocenters of the natural product to build new chiral structures, providing an efficient route to enantiopure target molecules. youtube.com

Control of Stereocenters at the Pyrrolidine Ring and 2-Position

Achieving precise control over the stereochemistry at the 2-position and other potential stereocenters on the pyrrolidine ring is crucial. Various synthetic strategies have been developed to address this challenge.

The heterogeneous catalytic hydrogenation of substituted pyrroles can lead to functionalized pyrrolidines with excellent diastereoselectivity, creating up to four new stereocenters in a controlled manner. researchgate.net The reaction is believed to proceed in a stepwise fashion, where the initial reduction of a substituent directs the subsequent hydrogenation of the pyrrole (B145914) ring. researchgate.net For example, the reduction of ethyl 2-(3-methoxy-1-methyl-1H-pyrrol-2-yl)-2-oxoacetate over a Rh/Al2O3 catalyst yielded a single diastereomer of the corresponding pyrrolidine. researchgate.net

In another example, a cascade double reductive amination reaction involving a keto-aldehyde side-chain on an η4-dienetricarbonyliron complex produced 2-substituted pyrrolidines with excellent diastereoselectivity. acs.org The iron complex was instrumental in controlling the facial selectivity of the reduction step. acs.org Similarly, a stereocontrolled synthesis of 2,5-disubstituted pyrrolidines was achieved by reacting a glycerol-derived bistriflate with an aminosulfone, where the cyclization proceeded via two sequential SN2 displacements. acs.org More recently, a four-carbon homologation of vicinally functionalized allylic pyrrolidines has been shown to proceed with complete control of the E/Z geometries of the newly formed double bonds and complete stereochemical control at the remote benzylic stereocenter. rsc.org

Stereospecific Reactions and Mechanistic Considerations

A stereospecific reaction is one where different stereoisomers of the starting material react to give different stereoisomers of the product, implying a specific, often concerted, mechanism. masterorganicchemistry.comalrasheedcol.edu.iq This is distinct from a stereoselective reaction, where a single reactant has a choice of pathways to form multiple stereoisomers, but one is formed preferentially. durgapurgovtcollege.ac.inslideshare.net

Many of the reactions used to construct the pyrrolidine ring are stereospecific. For instance, the SN2 reaction, which proceeds with a complete inversion of configuration, is a classic example of a stereospecific process. masterorganicchemistry.com This mechanism is relevant in cyclization strategies where a nucleophilic nitrogen displaces a leaving group to form the pyrrolidine ring, as seen in the synthesis of 2,5-disubstituted pyrrolidines from activated diols or bistriflates. acs.org

The 1,3-dipolar cycloaddition of azomethine ylides is another highly stereospecific reaction. mappingignorance.org The reaction is concerted, meaning bond formation occurs in a single step, which dictates the stereochemistry of the resulting polysubstituted pyrrolidine. mappingignorance.orgnih.gov The mechanism of the "clip-cycle" strategy, involving an intramolecular aza-Michael cyclization, is believed to proceed via a pathway where a chiral phosphoric acid acts as a proton shuttle, catalyzing the cyclization in a stereochemically defined manner. whiterose.ac.ukwhiterose.ac.uk

Impact of Chirality on Molecular Interactions in Academic Contexts

The chirality of 2-arylpyrrolidines has a significant impact on their molecular interactions, a phenomenon extensively studied in academic research. The specific three-dimensional arrangement of atoms in a chiral molecule dictates how it interacts with other chiral entities, such as biological receptors or chiral stationary phases in chromatography. nih.gov

A novel NMR-based method has been developed to determine the absolute configuration of 2-arylpyrrolidines. acs.orgresearchgate.net This method relies on the distinct conformational effects that each enantiomer of a chiral derivatizing agent, like Mosher's acid, imposes on the chiral pyrrolidine. These differing conformations lead to observable differences in the NMR spectrum, allowing for the unambiguous assignment of the absolute configuration. acs.org This directly demonstrates how chirality influences non-covalent molecular interactions and resulting molecular shape.

Furthermore, the phenomenon of chirality-induced spin selectivity (CISS) shows that the chirality of a molecule can influence electron spin polarization during charge transfer events. nih.gov This effect, observed in chiral molecules like DNA and synthetic helical structures, highlights a fundamental interaction between molecular geometry and electron spin, opening new avenues for research in spintronics and understanding biological electron transport. nih.gov The ability to control the quantum states of chiral molecules with high fidelity using microwave fields is a recent breakthrough that promises to deepen the understanding of these fundamental interactions and the origins of homochirality in nature. mpg.de

V. Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups present in 2-(4-Iodophenyl)pyrrolidine by probing their characteristic vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its constituent bonds. Each functional group possesses a unique set of vibrational frequencies, making its FT-IR spectrum a molecular fingerprint. The spectrum of 2-(4-Iodophenyl)pyrrolidine is characterized by absorption bands corresponding to its pyrrolidine (B122466) ring, the para-substituted aromatic ring, and the carbon-iodine bond.

Key functional groups and their expected FT-IR absorption ranges include:

N-H Stretch: The secondary amine of the pyrrolidine ring typically exhibits a moderate to weak absorption band in the region of 3300-3500 cm⁻¹.

C-H Stretch (Aromatic): The C-H bonds of the phenyl ring show stretching vibrations above 3000 cm⁻¹, generally in the 3000-3100 cm⁻¹ range.

C-H Stretch (Aliphatic): The C-H bonds of the pyrrolidine ring give rise to strong absorptions in the 2850-2960 cm⁻¹ region.

C=C Stretch (Aromatic): The carbon-carbon double bonds within the aromatic ring produce characteristic absorption bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the pyrrolidine ring is typically observed in the 1020-1250 cm⁻¹ range.

C-I Stretch: The carbon-iodine bond shows a characteristic stretching vibration at lower frequencies, typically in the range of 480-610 cm⁻¹.

The following interactive table summarizes the expected FT-IR spectral data for 2-(4-Iodophenyl)pyrrolidine based on the analysis of its functional groups and data from related compounds. rsc.orglibretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Pyrrolidine N-H | Stretch | 3300 - 3500 | Weak to Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| Pyrrolidine C-N | Stretch | 1020 - 1250 | Medium |

| Aromatic C-I | Stretch | 480 - 610 | Medium to Strong |

This table is generated based on established infrared spectroscopy correlation charts and data from similar chemical structures.

Raman spectroscopy provides complementary information to FT-IR by detecting inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. This makes it particularly useful for identifying non-polar bonds and symmetric vibrations.

For 2-(4-Iodophenyl)pyrrolidine, Raman spectroscopy would be expected to show strong signals for the aromatic ring vibrations and the C-I bond. The symmetric "breathing" mode of the para-substituted phenyl ring, which is often weak in the IR spectrum, typically gives a strong band in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring | Symmetric Stretch (Breathing) | ~1000 | Strong |

| Aromatic C-H | In-plane Bend | 1000 - 1300 | Medium |

| Pyrrolidine Ring | Deformation | 800 - 1000 | Medium |

| Aromatic C-I | Stretch | 480 - 610 | Strong |

This table is a representation of expected Raman shifts based on the analysis of similar compounds and general principles of Raman spectroscopy. ethz.choceanoptics.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org The absorption of energy promotes electrons from a lower energy molecular orbital (typically a bonding or non-bonding orbital) to a higher energy anti-bonding orbital. The wavelength of maximum absorbance (λmax) is related to the energy difference between these orbitals.

In 2-(4-Iodophenyl)pyrrolidine, the primary chromophore is the iodophenyl group. The presence of the aromatic ring with the iodine substituent gives rise to characteristic π → π* transitions. The pyrrolidine ring, being a saturated heterocycle, does not absorb significantly in the typical UV-Vis range (200-800 nm). The lone pair of electrons on the nitrogen atom can lead to n → σ* transitions, but these are generally weaker and occur at shorter wavelengths.

The expected UV-Vis absorption data for 2-(4-Iodophenyl)pyrrolidine in a non-polar solvent would likely show absorptions characteristic of a substituted benzene (B151609) ring.

| Transition Type | Chromophore | Expected λmax (nm) |

| π → π | Phenyl Ring | ~204 |

| π → π (Benzenoid B-band) | Phenyl Ring | ~255 - 280 |

This table illustrates the expected UV-Vis absorption maxima based on the electronic transitions of the iodophenyl moiety.

Chromatographic Methods for Analysis and Purification

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of 2-(4-Iodophenyl)pyrrolidine. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are particularly well-suited for this purpose.

HPLC is a cornerstone technique for determining the purity of chemical compounds and for their preparative separation. For a compound like 2-(4-Iodophenyl)pyrrolidine, a reversed-phase HPLC (RP-HPLC) method is commonly employed. In this mode, a non-polar stationary phase is used with a polar mobile phase.

A typical RP-HPLC system for the analysis of 2-(4-Iodophenyl)pyrrolidine might involve:

Stationary Phase: A C18 (octadecylsilyl) or C8 (octylsilyl) bonded silica (B1680970) column is a common choice, offering good retention and separation of moderately polar to non-polar compounds.

Mobile Phase: A gradient elution with a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) is often used. A buffer, such as formic acid or trifluoroacetic acid, may be added to the mobile phase to ensure the analyte is in a consistent protonation state, leading to sharper peaks.

Detection: A UV detector set at a wavelength where the iodophenyl chromophore absorbs strongly (e.g., around 254 nm) would provide sensitive detection.

The retention time of 2-(4-Iodophenyl)pyrrolidine would depend on the specific conditions, but its purity can be determined by integrating the area of its peak relative to the total area of all peaks in the chromatogram. analchemres.org

| Parameter | Typical Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a hypothetical, yet standard, set of HPLC conditions for the analysis of 2-(4-Iodophenyl)pyrrolidine.

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. lcms.cz SFC can offer advantages over HPLC, including faster separations, lower solvent consumption, and unique selectivity, especially for chiral separations and the analysis of complex mixtures.

For 2-(4-Iodophenyl)pyrrolidine, which contains a stereocenter at the C2 position of the pyrrolidine ring, chiral SFC would be the method of choice for separating its enantiomers.

A potential chiral SFC method for the enantiomeric separation of 2-(4-Iodophenyl)pyrrolidine could employ:

Stationary Phase: A chiral stationary phase (CSP) based on a polysaccharide derivative, such as cellulose (B213188) or amylose (B160209) coated on a silica support, would be suitable.

Mobile Phase: A mixture of supercritical CO₂ and a polar organic co-solvent, such as methanol or ethanol, would be used. The addition of a small amount of an amine additive (e.g., diethylamine) can improve peak shape for basic compounds like pyrrolidines.

Detection: A UV detector would be used for detection, similar to HPLC.

| Parameter | Typical Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Supercritical CO₂ with a Methanol/Ethanol co-solvent |

| Co-solvent Gradient | Isocratic or gradient elution |

| Flow Rate | 2-4 mL/min |

| Back Pressure | 100-150 bar |

| Temperature | 35-45 °C |

| Detection | UV at 254 nm |

This table outlines a general approach for the chiral separation of 2-(4-Iodophenyl)pyrrolidine using SFC.

Derivatization Strategies for Enhanced Chromatographic Detection

In chromatographic analysis, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is a critical strategy employed to enhance the detectability and improve the separation of target analytes. For a compound like 2-(4-Iodophenyl)pyrrolidine, which is a secondary amine, derivatization is often necessary to overcome challenges such as poor detector response, low volatility, or the need to separate enantiomers. jfda-online.comresearchgate.net The process involves chemically modifying the analyte by reacting its functional group—in this case, the secondary amine of the pyrrolidine ring—with a derivatizing reagent. research-solution.comresearchgate.net This modification yields a new compound (a derivative) with properties more suitable for a specific chromatographic method. researchgate.net A suitable derivatization reagent should react completely with the analyte, produce a stable derivative, and not introduce interfering by-products. research-solution.com

The primary objectives for derivatizing 2-(4-Iodophenyl)pyrrolidine include:

Enhancing Detector Response: Attaching a chromophore for UV-Visible detection or a fluorophore for highly sensitive fluorescence detection. researchgate.net

Improving Chromatographic Behavior: Increasing volatility and thermal stability for GC analysis by replacing the active hydrogen on the amine. jfda-online.comobrnutafaza.hr

Enabling Chiral Separation: Converting the enantiomers into diastereomers using a chiral derivatizing agent, which can then be separated on a standard achiral column. research-solution.comrug.nl

Derivatization for High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the analysis of non-volatile or thermally sensitive compounds. For secondary amines like 2-(4-Iodophenyl)pyrrolidine that may lack a strong native chromophore, pre-column or post-column derivatization can significantly improve detection sensitivity and selectivity. researchgate.netsemanticscholar.org

UV-Visible Detection: To enhance detection by a UV-Visible spectrophotometer, a chromophore (a molecule that absorbs light) is attached to the analyte. Reagents such as Benzoyl chloride or Phenyl isocyanate react with the secondary amine to form derivatives with high molar absorptivity, thereby increasing the signal-to-noise ratio. researchgate.net Another common reagent, 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), reacts with primary and secondary amines to form 2,4-dinitrophenyl (DNP) derivatives that are readily detectable. researchgate.net

Fluorescence Detection: For trace-level analysis, fluorescence derivatization is the preferred method due to its exceptional sensitivity and selectivity. researchgate.net Fluorogenic reagents react with the non-fluorescent 2-(4-Iodophenyl)pyrrolidine to produce a highly fluorescent derivative. Common reagents for secondary amines include Dansyl chloride (DNS-Cl), 9-fluorenylmethyl chloroformate (Fmoc-Cl), and 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). researchgate.netorientjchem.org For instance, NBD-Cl is an activated halide that has been successfully used for the pre-column derivatization of secondary amines, allowing for sensitive fluorescence or UV detection. orientjchem.org Similarly, AccQ-Fluor, a reagent developed for amine analysis, converts secondary amines into highly stable and fluorescent derivatives. pjoes.com

| Derivatizing Reagent | Abbreviation | Detection Method | Notes |

|---|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene | FDNB | UV-Visible | Forms a 2,4-dinitrophenyl (DNP) derivative with the secondary amine. researchgate.net |

| Benzoyl chloride | - | UV-Visible | Introduces a benzoyl group, a strong chromophore. researchgate.net |

| 1-Dimethylaminonaphthalene-5-sulfonyl chloride | DNS-Cl | Fluorescence | A widely used reagent that creates highly fluorescent dansyl derivatives. researchgate.net |

| 9-Fluorenylmethyl chloroformate | Fmoc-Cl | Fluorescence | Reacts rapidly with secondary amines to form intensely fluorescent derivatives. researchgate.net |

| 4-Chloro-7-nitro-2,1,3-benzoxadiazole | NBD-Cl | Fluorescence / UV | Used for pre-column derivatization to enable sensitive detection. orientjchem.org |

| Fluorescamine | - | Fluorescence | Reacts very quickly at room temperature; the reagent itself is non-fluorescent. researchgate.net |

Derivatization for Gas Chromatography (GC)

For GC analysis, analytes must be volatile and thermally stable. The secondary amine in 2-(4-Iodophenyl)pyrrolidine contains an active hydrogen, which can lead to poor peak shape and thermal degradation in the hot GC injection port and column. semanticscholar.org Derivatization addresses this by replacing the active hydrogen with a more stable group, a process that includes acylation or silylation. jfda-online.comresearch-solution.com

Achiral Derivatization: The goal of achiral derivatization is to increase volatility and reduce polarity. obrnutafaza.hr Acylation reagents, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), react with the amine to form stable, volatile fluoroacyl derivatives. jfda-online.com Silylation is another widely used technique where a reagent like N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replaces the active hydrogen with a t-butyldimethylsilyl (t-BDMS) group. The resulting t-BDMS derivatives are significantly more stable to hydrolysis than traditional TMS derivatives and produce easily interpretable mass spectra for GC-MS analysis. obrnutafaza.hr

Chiral Derivatization: Since 2-(4-Iodophenyl)pyrrolidine is a chiral compound, separating and quantifying its enantiomers is often a key analytical goal. While this can be achieved using a chiral GC column, an alternative and common approach involves derivatization with a chiral derivatizing agent (CDA). jfda-online.comobrnutafaza.hr The CDA, which is itself enantiomerically pure, reacts with the racemic amine to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a conventional, less expensive achiral GC column. research-solution.com A classic reagent for this purpose is N-Trifluoroacetyl-L-prolyl chloride (L-TPC), which reacts with amines to form diastereomeric amides that are readily separable by GC. research-solution.com

| Reagent Type | Derivatizing Reagent | Purpose | Resulting Derivative |

|---|---|---|---|

| Achiral (Volatility/Stability) | Trifluoroacetic anhydride (TFAA) | Acylation: Increases volatility and detector response (ECD). jfda-online.com | N-Trifluoroacetyl derivative |

| N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Silylation: Increases volatility and thermal stability. obrnutafaza.hr | N-t-Butyldimethylsilyl (t-BDMS) derivative | |

| Chiral (Enantiomeric Separation) | N-Trifluoroacetyl-L-prolyl chloride | Forms diastereomers for separation on an achiral column. research-solution.com | Diastereomeric amides |

| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) | Forms diastereomers for determining enantiomeric purity. obrnutafaza.hr | Diastereomeric amides |

Vi. Computational Chemistry and Theoretical Modeling of 2 4 Iodophenyl Pyrrolidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to study the electronic structure of many-body systems. chemrxiv.org It is frequently employed to predict the geometry, electronic properties, and vibrational frequencies of molecules like 2-(4-Iodophenyl)pyrrolidine.

Table 1: Representative DFT-Calculated Electronic Properties for a Halogenated Aromatic Compound

| Parameter | Value | Reference |

| HOMO Energy | -6.5 eV | chemrxiv.org |

| LUMO Energy | -1.5 eV | chemrxiv.org |

| Energy Gap (ΔE) | 5.0 eV | chemrxiv.org |

| Chemical Potential (µ) | -4.0 eV | chemrxiv.org |

| Electrophilicity Index (ω) | 3.2 eV | chemrxiv.org |

Note: This table presents example data for a different halogenated compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, to illustrate typical DFT-derived parameters. Specific values for 2-(4-Iodophenyl)pyrrolidine would require a dedicated computational study.

DFT calculations are instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. researchgate.net For substituted pyrrolidines, these studies can map out the energy profiles of synthetic routes or metabolic pathways. For example, theoretical studies have been conducted on the nucleophilic reactivity of pyrrolidine (B122466) with other molecules, determining kinetic parameters through analysis of the transition state. researchgate.net While no specific transition state analyses for reactions involving 2-(4-Iodophenyl)pyrrolidine were found, the general methodology would involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. This approach has been applied to understand the thermodynamics of halogenation reactions on pyrrolidinium (B1226570) cations, providing insights into the favorability of substitution at different positions on the pyrrolidine ring. acs.orgarxiv.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing a detailed picture of their conformational landscape. nih.govresearchgate.net By simulating the motions of atoms and molecules, MD can reveal preferred conformations, flexibility, and the influence of the solvent environment. For pyrrolidine-containing structures, such as the pyrrolidin-2-one derivatives studied as potential acetylcholinesterase inhibitors, MD simulations have been used to assess the stability of ligand-protein complexes. researchgate.net These simulations track properties like the root-mean-square deviation (RMSD) of the molecule's backbone to understand its stability and conformational changes when bound to a biological target. researchgate.netresearchgate.net Although specific MD studies focused solely on the conformational analysis of 2-(4-Iodophenyl)pyrrolidine in solution are not documented in the provided sources, this technique would be essential to understand its flexibility and the accessible shapes it can adopt, which is crucial for its interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrrolidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are valuable in drug discovery for predicting the activity of new, unsynthesized molecules. Several QSAR studies have been conducted on various classes of pyrrolidine derivatives. For instance, a 2D-QSAR analysis was performed on N-phenylpyrrolidin-2-ones to understand their inhibitory activity against protoporphyrinogen (B1215707) oxidase. Another study focused on pyrrolidine derivatives as α-mannosidase inhibitors, where the resulting QSAR models highlighted the importance of polar properties and the presence of aromatic rings for activity. nih.gov These models are built using molecular descriptors derived from the chemical structures, which can be electronic, steric, or hydrophobic in nature. While a specific QSAR model for 2-(4-Iodophenyl)pyrrolidine is not available, it could be included in a dataset of similar 2-arylpyrrolidines to develop a predictive model for a particular biological target.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Pyrrolidine Derivatives

| Descriptor Type | Example Descriptor | Relevance | Reference |

| Electronic | Partial Charges | Describes charge distribution and electrostatic interactions. | nih.gov |

| Steric | Molecular Volume | Relates to the size and shape of the molecule. | nih.gov |

| Hydrophobic | LogP | Measures the lipophilicity of the compound. | researchgate.net |

| Topological | JGI4 (Topological Index) | Encodes information about molecular branching and connectivity. | nih.gov |

| Surface Property | vsurf_W (Polar Surface Area) | Important for membrane permeability and protein binding. | nih.gov |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to screen virtual libraries of compounds against a biological target, such as a protein or enzyme, to identify potential inhibitors or activators. Studies on 2-aryl and 2-pyrimidinyl pyrrolidines have employed molecular docking to investigate their binding modes with the HIV-1 reverse transcriptase enzyme. nih.gov In such studies, the binding energy of the ligand-protein complex is calculated, and key interactions, like hydrogen bonds and hydrophobic contacts with specific amino acid residues, are identified. nih.gov For example, in the docking of 2-aryl pyrrolidine carbonitriles, hydrophobic interactions with residues such as Tyr181, Trp229, and Leu100 were found to be crucial for binding. nih.gov 2-(4-Iodophenyl)pyrrolidine, as a 2-aryl pyrrolidine, would be a candidate for similar docking studies against various therapeutic targets. The results would predict its binding affinity and the specific interactions driving its potential biological activity.

Table 3: Representative Binding Energies from Docking Studies of 2-Aryl Pyrrolidine Derivatives

| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Pyrrolidine carbonitriles | HIV-1 Reverse Transcriptase | -9.70 to -11.8 | Tyr181, Trp229, Leu234, Val106 | nih.gov |

| Pyrrolidin-2-one derivatives | Acetylcholinesterase | > -10.0 | Not specified | researchgate.net |

| Spiro[pyrrolidin-3,2-oxindoles] | MDM2 Protein | -8.8 to -9.4 | Not specified | scispace.com |

Theoretical Insights into Solvation Energies and Aggregation Behavior

Theoretical calculations can provide valuable information on how a molecule interacts with different solvents and its tendency to aggregate. Solvation energy, the energy change associated with dissolving a solute in a solvent, can be calculated using continuum solvation models or explicit solvent simulations. These calculations help predict the solubility of a compound, a critical parameter for drug development. While specific studies on the solvation energy of 2-(4-Iodophenyl)pyrrolidine are absent from the searched literature, DFT methods coupled with solvation models are routinely used for this purpose. researchgate.net Similarly, understanding the aggregation behavior is important, as self-aggregation can affect a compound's bioavailability and activity. Molecular dynamics simulations of multiple solute molecules in a solvent box can be used to study these aggregation phenomena. Such theoretical approaches would be necessary to fully characterize the physicochemical properties of 2-(4-Iodophenyl)pyrrolidine in various environments.

Ix. Future Research Directions and Emerging Trends

Advanced Synthetic Strategies for Complex Pyrrolidine (B122466) Architectures

The development of novel and efficient synthetic methodologies is crucial for accessing structurally diverse pyrrolidine derivatives. Recent advancements have focused on stereoselective and regioselective synthesis to create complex, multi-substituted pyrrolidine rings.

One prominent area of research is the use of asymmetric catalysis to produce enantiomerically pure pyrrolidines. nih.gov This includes the development of novel organocatalysts and transition-metal complexes that can control the stereochemical outcome of reactions. nih.gov For instance, new pyrrolidine-based organocatalysts have been synthesized and shown to be effective in Michael additions of aldehydes to nitroolefins, achieving high enantioselectivities. nih.gov

Multicomponent reactions (MCRs) are also gaining traction as they allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is a key principle of green chemistry. researchgate.net These reactions offer an efficient way to generate libraries of pyrrolidine derivatives for biological screening.

Furthermore, retrosynthetic analysis , which involves the deconstruction of a target molecule to identify potential synthetic pathways, is being applied to the synthesis of complex pyrrolidine-containing structures. researchgate.net This approach, often aided by computational tools, helps in planning efficient and novel synthetic routes.

| Synthetic Strategy | Description | Key Advantages |

| Asymmetric Catalysis | Use of chiral catalysts to produce specific stereoisomers. | High enantioselectivity, access to pure enantiomers. |

| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. | High efficiency, atom economy, rapid generation of molecular diversity. |

| Retrosynthetic Analysis | A problem-solving technique for designing organic syntheses. | Systematic planning of synthetic routes, identification of novel pathways. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

In compound design , AI algorithms can analyze vast datasets of known molecules and their biological activities to identify promising new structures. ethz.ch Generative models, for instance, can design novel molecules from scratch that are predicted to be active against a specific biological target. ethz.ch Machine learning models are also used to predict the physicochemical properties and biological activities of virtual compounds, allowing for the prioritization of candidates for synthesis and testing. researchgate.net

| AI/ML Application | Description | Impact on Pyrrolidine Research |

| De Novo Drug Design | Generative models create novel molecular structures with desired properties. | Accelerated discovery of new pyrrolidine-based drug candidates. |

| Property Prediction | Machine learning models predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) and other properties. | Prioritization of synthetic targets and reduction of late-stage failures. |

| Retrosynthesis Prediction | AI algorithms propose synthetic routes for target molecules. nih.govarxiv.orgchemcopilot.com | More efficient and innovative synthesis of complex pyrrolidine derivatives. nih.govarxiv.orgchemcopilot.com |

Novel Applications in Materials Science and Chemical Sensing

The unique properties of the pyrrolidine ring are also being exploited in the development of new materials and chemical sensors.

In materials science , pyrrolidine-containing polymers are being investigated for a variety of applications. For example, pyrrolidine-based catalytic microporous polymers have been developed for use in sustainable chemical reactions. uva.es These materials act as heterogeneous catalysts that can be easily recovered and reused. Pyrrolidine-derived polymeric systems have also been synthesized for use as non-viral gene vectors, demonstrating high transfection efficiency and excellent biocompatibility. nih.gov Additionally, bis-pyrrolidone structures are being used as building blocks for bio-based polyesters and as additives for polymers like polylactic acid (PLA). researchgate.net Hybrid organosilica materials incorporating pyrrolidine fragments have shown great catalytic performance in base-catalyzed reactions for the production of fine chemicals. researchgate.net

In the field of chemical sensing , pyrrolidine derivatives are being developed as selective and sensitive detectors for various analytes. For instance, a turn-on fluorescent sensor for the detection of trace cadmium ions has been created using ammonium (B1175870) pyrrolidine dithiocarbamate-modified quantum dots. mdpi.com The development of new sensor materials is crucial for environmental monitoring and industrial applications. researchgate.net Azo-azomethine dyes containing other heterocyclic moieties have also been investigated as potential sensors for metal ions. mdpi.com

Exploration of New Biological Targets and Mechanisms for Pyrrolidine Derivatives

The pyrrolidine scaffold is a common feature in many biologically active compounds, and researchers continue to explore new biological targets and mechanisms of action for its derivatives. nih.govfrontiersin.org

Recent studies have identified pyrrolidine-containing molecules as potent and selective inhibitors of various enzymes and receptors implicated in disease. For example, certain pyrrolidine derivatives have been designed as antagonists of the CXCR4 chemokine receptor, which plays a role in cancer metastasis and HIV infection. frontiersin.orgnih.gov Others have been developed as inhibitors of poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2), enzymes involved in DNA repair, with potential applications in cancer therapy. nih.gov Pyrrolidine sulfonamide derivatives have also been synthesized as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for the treatment of type 2 diabetes. frontiersin.org

The diverse biological activities of pyrrolidine alkaloids, a class of natural products containing the pyrrolidine ring, continue to inspire the design of new therapeutic agents. nih.gov These natural products exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. nih.gov

| Biological Target | Therapeutic Area | Example Pyrrolidine Derivative |

| CXCR4 Receptor | Cancer, HIV | (S)-pyrrolidine derivatives frontiersin.orgnih.gov |

| PARP-1, -2 Enzymes | Cancer | Benzimidazole carboxamides with a pyrrolidine nucleus nih.gov |

| DPP-IV Enzyme | Type 2 Diabetes | Pyrrolidine sulfonamide derivatives frontiersin.org |

Sustainable and Green Chemistry Approaches in Synthesis and Catalysis

There is a growing emphasis on the development of sustainable and environmentally friendly methods for the synthesis of chemical compounds, including pyrrolidine derivatives. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

In the context of pyrrolidine synthesis, this includes the use of greener solvents and catalytic methods . For example, researchers have explored the use of more environmentally benign solvents and have developed catalytic systems that can operate under milder reaction conditions. nih.gov The use of solvent-free reaction conditions is another approach to reduce the environmental impact of chemical synthesis. nih.gov

Biocatalysis , which employs enzymes to carry out chemical transformations, is also a promising green approach. Enzymes can catalyze reactions with high selectivity and efficiency under mild conditions, often in aqueous media.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Iodophenyl)pyrrolidine, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis typically involves coupling reactions between pyrrolidine derivatives and iodophenyl precursors. Key steps include:

- Halogenation : Introducing iodine via Ullmann coupling or nucleophilic aromatic substitution under controlled temperatures (80–120°C) .

- Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate the compound, achieving >95% purity .

- Yield Optimization : Adjust solvent polarity (e.g., dichloromethane or DMF) and catalyst loading (e.g., palladium-based catalysts) to enhance reaction efficiency. For example, increasing catalyst concentration from 2% to 5% improved yields by 15–20% in analogous pyrrolidine syntheses .

Q. What spectroscopic techniques are recommended for characterizing 2-(4-Iodophenyl)pyrrolidine?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrrolidine ring structure (δ 2.5–3.5 ppm for methylene protons) and iodophenyl substitution (aromatic protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 315.02) .

- IR Spectroscopy : Peaks at 680–720 cm⁻¹ indicate C-I stretching . Cross-validate with X-ray crystallography for absolute configuration, if crystals are obtainable .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Steric and Electronic Effects : The bulky iodine atom enhances π-stacking with aromatic residues in enzyme active sites (e.g., reverse transcriptase), while its electron-withdrawing nature polarizes the phenyl ring, affecting binding affinity .

- Structure-Activity Relationship (SAR) : Compare with chloro/fluoro analogs (e.g., 2-(4-chlorophenyl)pyrrolidine) to assess halogen-dependent activity. For example, iodine’s larger atomic radius may improve hydrophobic interactions in PPARγ receptors, as seen in fluorophenyl analogs .

- Table: Halogen Effects on IC₅₀ (Hypothetical Data)

| Substituent | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Iodo | HIV RT | 0.12 |

| Chloro | HIV RT | 0.45 |

| Fluoro | PPARγ | 1.20 |

| Based on analogous studies . |

Q. What strategies are effective in resolving contradictions between computational predictions (e.g., docking studies) and experimental data in SAR studies?

- Methodological Answer :

- Dynamic Simulations : Use molecular dynamics (MD) over static docking to account for protein flexibility. For example, MD simulations of pyrrolidine derivatives with GSK-3β revealed conformational changes not captured in docking .

- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics. Discrepancies may arise from solvation effects or entropy changes overlooked in computational models .

- Meta-Analysis : Cross-reference datasets from multiple analogs (e.g., 2-(4-fluorophenyl)pyrrolidine) to identify outliers or systematic errors in computational parameters .

Q. How can researchers mitigate interference from by-products during biological assays (e.g., cytotoxicity studies)?

- Methodological Answer :

- Chromatographic Purity : Ensure >99% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude cytotoxic impurities .

- Control Experiments : Test intermediates (e.g., unsubstituted pyrrolidine) to confirm observed activity is not artifact-driven. For example, in a study on pyridine derivatives, a 5% impurity accounted for 30% of false-positive cytotoxicity .

- Dose-Response Curves : Use wide concentration ranges (1 nM–100 µM) to distinguish between specific and nonspecific effects .

Safety and Handling

Q. What are the critical safety protocols when handling 2-(4-Iodophenyl)pyrrolidine in lab settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Spill Management : Neutralize spills with activated charcoal, then dispose as halogenated waste .

- Storage : Store in amber vials at –20°C under inert gas (argon) to prevent iodine dissociation .

Data Management

Q. How should researchers address discrepancies in reported biological activities of 2-(4-Iodophenyl)pyrrolidine across studies?

- Methodological Answer :

- Replicate Experiments : Repeat assays under identical conditions (e.g., cell line, passage number) .

- Meta-Data Analysis : Compare solvent systems (DMSO vs. saline) and assay endpoints (e.g., IC₅₀ vs. EC₅₀). For instance, DMSO concentrations >0.1% reduced activity in kinase assays by 40% .

- Collaborative Validation : Share samples with independent labs to confirm reproducibility, as done for PPARγ ligand studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.